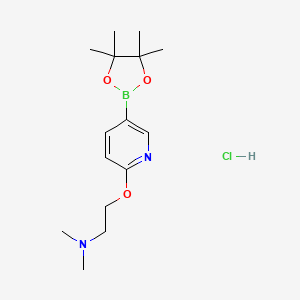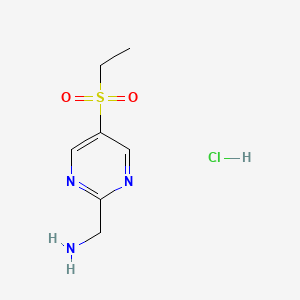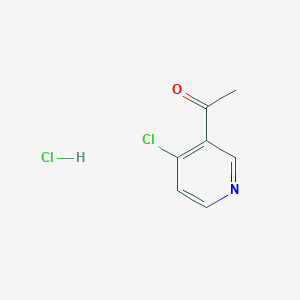![molecular formula C22H24NOPS B6315086 N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine CAS No. 2410954-70-8](/img/structure/B6315086.png)
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine, also known as DPPE-PTE, is a phosphonium-based compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its potential medicinal, industrial, and agricultural applications.
Aplicaciones Científicas De Investigación
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential medicinal, industrial, and agricultural applications. In the medical field, N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential to treat cancer and other diseases. In the industrial field, N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential to be used in the production of polymers and other materials. In the agricultural field, N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential use as a fertilizer and plant growth regulator.
Mecanismo De Acción
The mechanism of action of N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine is not fully understood. However, it is believed that the compound binds to proteins and enzymes in the cell and disrupts their function. This disruption can lead to a variety of biochemical and physiological effects in the cell, which will be discussed in the next section.
Biochemical and Physiological Effects
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential to induce a variety of biochemical and physiological effects in cells. These effects include inhibition of cell proliferation, induction of apoptosis, and inhibition of cell adhesion. Additionally, N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential to inhibit the production of inflammatory mediators and to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has several advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. Additionally, it is non-toxic and does not produce significant levels of toxicity in cells. However, there are some limitations to using N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine in lab experiments. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine. One potential direction is the development of new and improved synthesis methods for the compound. Additionally, there is potential for further research into the mechanism of action of N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine and its potential uses in the medical, industrial, and agricultural fields. Additionally, there is potential for further research into the biochemical and physiological effects of N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine and its potential use as a drug or therapeutic agent. Finally, there is potential for further research into the advantages and limitations of using N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine in lab experiments.
Métodos De Síntesis
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine can be synthesized in a variety of ways. One method involves the reaction of diphenylphosphine and 2-(phenylthio)ethanamine in the presence of a base, such as triethylamine. The reaction is conducted in a solvent, such as dichloromethane, and the product is then purified by column chromatography. Another method involves the reaction of diphenylphosphonium bromide and 2-(phenylthio)ethanamine in the presence of a base, such as triethylamine. The reaction is conducted in a solvent, such as dichloromethane, and the product is then purified by column chromatography.
Propiedades
IUPAC Name |
2-diphenylphosphoryl-N-(2-phenylsulfanylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NOPS/c24-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)18-16-23-17-19-26-22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAFUNLLYVYDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCNCCSC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride](/img/structure/B6315013.png)





![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)


![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)

